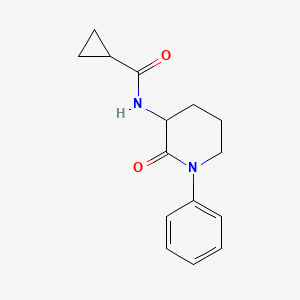
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of molecules known as GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). CPP-115 has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme responsible for the breakdown of GABA. By inhibiting the breakdown of GABA, this compound increases the levels of this inhibitory neurotransmitter in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to have anxiolytic effects and may be effective in reducing anxiety and stress-related behaviors. Additionally, this compound has been shown to have potential as a treatment for addiction and may be effective in reducing drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of this enzyme in various neurological disorders. Additionally, this compound has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for use in animal models of disease. However, like all experimental compounds, this compound has limitations. Its effects on GABA metabolism may be complex and may vary depending on the specific brain region and cell type being studied. Additionally, the long-term effects of this compound on brain function and behavior are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, particularly with regard to its potential as a treatment for addiction and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on GABA metabolism in different brain regions and cell types.
Synthesemethoden
The synthesis of N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide involves the reaction of 3-phenylpiperidin-2,6-dione with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also demonstrated potential as a treatment for addiction and anxiety disorders. This compound has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(11-8-9-11)16-13-7-4-10-17(15(13)19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWIZGRTSPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
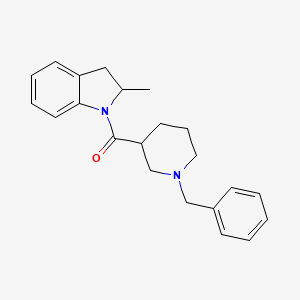
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
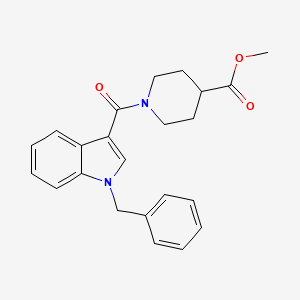
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
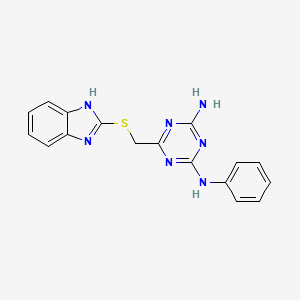
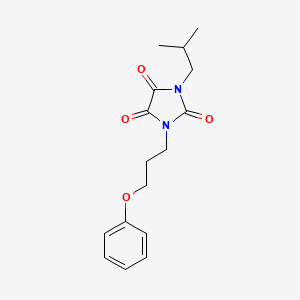
![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)